Cas no 19861-63-3 (5-Amino-2,4-dichlorobenzoic acid)
5-Amino-2,4-dichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2,4-dichlorobenzoic acid
- 5-amino-2,4-dichloro-benzoic acid
- 2,4-dichloro-5-aminobenzoic acid
- 4,6-Dichlor-3-amino-benzoesaeure
- BB_SC-8287
- AKOS BB-8202
- ASISCHEM B52491
- ART-CHEM-BB B025240
- 5-amino-2,4-dichlorobenzoic acid(SALTDATA: FREE)
- AS-33105
- CHEMBL3989158
- STK345841
- AKOS000109339
- EN300-1254881
- SCHEMBL612667
- MFCD05811316
- 5-Amino-2,4-dichlorobenzoicacid
- DB-295980
- SB77663
- 19861-63-3
- DTXSID10409424
- BBL008105
- GWQAKTJQXQZZNO-UHFFFAOYSA-N
-
- MDL: MFCD05811316
- Inchi: 1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
- InChI Key: GWQAKTJQXQZZNO-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C(=O)O)N)Cl
Computed Properties
- Exact Mass: 204.97000
- Monoisotopic Mass: 204.9697338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.607±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 196-197 ºC
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 63.32000
- LogP: 2.85500
5-Amino-2,4-dichlorobenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
5-Amino-2,4-dichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015810-1G |
5-Amino-2,4-dichlorobenzoic acid |
19861-63-3 | 95% | 1g |
$326.67 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1240953-1g |
5-AMINO-2,4-DICHLOROBENZOIC ACID |
19861-63-3 | 98% | 1g |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1240953-5g |
5-AMINO-2,4-DICHLOROBENZOIC ACID |
19861-63-3 | 98% | 5g |
$520 | 2024-06-06 | |
| Enamine | EN300-1254881-0.05g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 0.05g |
$587.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-0.1g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 0.1g |
$615.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-0.25g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 0.25g |
$642.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-0.5g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 0.5g |
$671.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-1.0g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 1g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-2.5g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 2.5g |
$1370.0 | 2023-05-23 | ||
| Enamine | EN300-1254881-5.0g |
5-amino-2,4-dichlorobenzoic acid |
19861-63-3 | 5g |
$2028.0 | 2023-05-23 |
5-Amino-2,4-dichlorobenzoic acid Suppliers
5-Amino-2,4-dichlorobenzoic acid Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-Amino-2,4-dichlorobenzoic acid
Introduction to 5-Amino-2,4-dichlorobenzoic acid (CAS No. 19861-63-3)
5-Amino-2,4-dichlorobenzoic acid, identified by the chemical compound code CAS No. 19861-63-3, is a significant intermediate in the field of pharmaceutical and biochemical research. This compound, characterized by its amino and chloro substituents on a benzoic acid backbone, has garnered attention due to its versatile applications in synthetic chemistry and drug development. The structural features of 5-Amino-2,4-dichlorobenzoic acid make it a valuable building block for designing novel molecules with potential therapeutic benefits.
The synthesis of 5-Amino-2,4-dichlorobenzoic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of chlorine atoms at the 2 and 4 positions of the benzene ring enhances its reactivity, allowing for further functionalization. The presence of an amino group at the 5 position provides a site for further chemical modifications, making it a versatile scaffold for medicinal chemists.
In recent years, 5-Amino-2,4-dichlorobenzoic acid has been explored in the development of various pharmacological agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential applications in the treatment of infectious diseases, inflammatory conditions, and even in oncology. The dichlorobenzene core is particularly interesting because it can interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions.
One of the most compelling areas of research involving 5-Amino-2,4-dichlorobenzoic acid is its role as a precursor in the synthesis of antimicrobial agents. The combination of amino and chloro groups on the benzoic acid ring can be exploited to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent studies have demonstrated that derivatives of 5-Amino-2,4-dichlorobenzoic acid exhibit promising activity against multidrug-resistant strains of bacteria, highlighting its importance in combating antibiotic resistance.
Furthermore, 5-Amino-2,4-dichlorobenzoic acid has found utility in the development of targeted therapies for cancer. By leveraging its structural flexibility, researchers have synthesized analogs that can selectively inhibit enzymes overexpressed in tumor cells. The dichlorobenzene moiety plays a crucial role in binding to these targets, while the amino group allows for further derivatization to enhance potency and selectivity. Preliminary clinical trials have shown encouraging results with some of these derivatives, paving the way for future drug candidates.
The biochemical properties of 5-Amino-2,4-dichlorobenzoic acid also make it a valuable tool in diagnostic imaging. Its ability to bind to specific biomarkers can be exploited to develop contrast agents for magnetic resonance imaging (MRI) or other imaging modalities. This application is particularly relevant in neurology, where early detection of neurological disorders can significantly improve patient outcomes. Researchers are currently exploring ways to enhance the contrast properties of 5-Amino-2,4-dichlorobenzoic acid derivatives by optimizing their chemical structure.
From a synthetic chemistry perspective, 5-Amino-2,4-dichlorobenzoic acid serves as an excellent model compound for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure presents challenges that push the boundaries of organic synthesis, leading to innovative approaches that can be applied to other challenging molecules. The study of 5-Amino-2,4-dichlorobenzoic acid has contributed significantly to our understanding of how functional groups interact and influence reactivity, providing insights that are valuable across multiple disciplines.
The future prospects for 5-Amino-2,4-dichlorobenzoic acid are vast and exciting. As our understanding of biological systems continues to grow, new applications for this compound are likely to emerge. Advances in computational chemistry and artificial intelligence are also expected to accelerate the discovery process by enabling more efficient virtual screening and design of novel derivatives. With these tools at our disposal, researchers can explore the full potential of 5-Amino-2,4-dichlorobenzoic acid, leading to breakthroughs that will benefit society in numerous ways.
In conclusion,5-Amino-2,4-dichlorobenzoic acid (CAS No. 19861-63-3) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential applications in medicine、biotechnology、and diagnostics。As research continues,the full scope of its utility is likely to expand,leading to new discoveries that will shape the future of chemical biology.
19861-63-3 (5-Amino-2,4-dichlorobenzoic acid) Related Products
- 1954-81-0(3-Amino-2,5-dichlorobenzoic Acid Sodium Salt)
- 34263-51-9(4-Amino-2,3-dichlorobenzoic acid)
- 1076-46-6(ammonium 3-amino-2,5-dichlorobenzoate)
- 50917-28-7(3-Amino-2,4-dichlorobenzoic acid)
- 28283-88-7(Benzoic acid,3-amino-2,5-dichloro-, aluminum salt (3:1))
- 50917-32-3(5-Amino-2,3-dichlorobenzoic acid)
- 120100-15-4(Methyl 3-amino-2-chlorobenzoate)
- 108679-71-6(3-Amino-2-chlorobenzoic acid)
- 89-54-3(5-Amino-2-chlorobenzoic acid)
- 133-90-4(Chloramben)